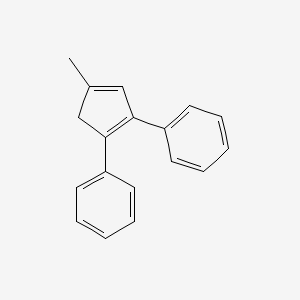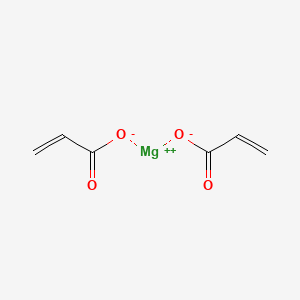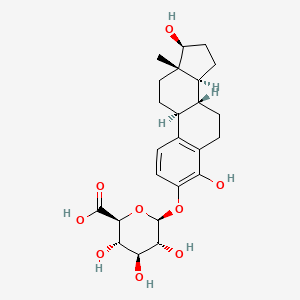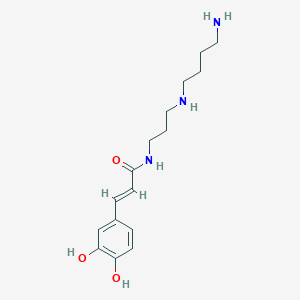
N8-Caffeoylspermidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N8-Caffeoylspermidine is a naturally occurring compound found in various plant species. It belongs to the class of hydroxycinnamic acid amides and is known for its bioactive properties. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of medicine and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
N8-Caffeoylspermidine can be synthesized using commercially available starting materials. The synthesis typically involves the condensation of spermidine with caffeic acid under specific reaction conditions. One method involves the use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to isolate and purify the compound .
Industrial Production Methods
The industrial production of this compound can be scaled up using the same synthetic routes. The process can be optimized to achieve high yields, making it feasible for large-scale production. The use of cheaper and readily available starting materials further enhances the commercial viability of this synthesis .
Chemical Reactions Analysis
Types of Reactions
N8-Caffeoylspermidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound include its oxidized and reduced forms, as well as various substituted derivatives. These products have distinct bioactive properties and are studied for their potential therapeutic applications .
Scientific Research Applications
N8-Caffeoylspermidine has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying hydroxycinnamic acid amides and their derivatives.
Medicine: This compound exhibits antioxidant, anti-inflammatory, and anticancer properties, making it a potential therapeutic agent
Industry: The compound’s bioactive properties are explored for use in pharmaceuticals and nutraceuticals.
Mechanism of Action
N8-Caffeoylspermidine exerts its effects through various molecular targets and pathways. It is known to induce apoptosis in cancer cells by activating specific signaling pathways. The compound also exhibits antioxidant activity by scavenging free radicals and inhibiting oxidative stress .
Comparison with Similar Compounds
Similar Compounds
N1,N8-Bis(caffeoyl)spermidine: This compound is structurally similar to N8-Caffeoylspermidine but has two caffeoyl groups attached to spermidine.
Di-p-coumaroyl-caffeoylspermidine: Another similar compound with distinct bioactive properties.
Uniqueness
This compound is unique due to its specific structure and the presence of a single caffeoyl group. This structural uniqueness contributes to its distinct bioactive properties and potential therapeutic applications .
Properties
Molecular Formula |
C16H25N3O3 |
|---|---|
Molecular Weight |
307.39 g/mol |
IUPAC Name |
(E)-N-[3-(4-aminobutylamino)propyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C16H25N3O3/c17-8-1-2-9-18-10-3-11-19-16(22)7-5-13-4-6-14(20)15(21)12-13/h4-7,12,18,20-21H,1-3,8-11,17H2,(H,19,22)/b7-5+ |
InChI Key |
AZSUJBAOTYNFDE-FNORWQNLSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)NCCCNCCCCN)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)NCCCNCCCCN)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


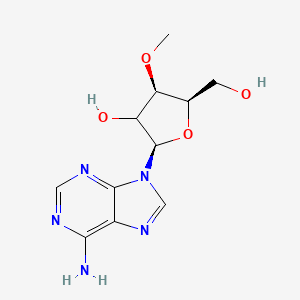


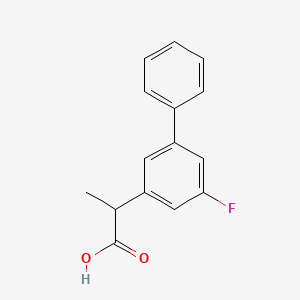

![(6Alpha,11Beta,16Beta)-17,21-[(1-Ethoxypropylidene)bis(oxy)]-6,9-difluoro-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione](/img/structure/B13407808.png)

![7-Amino-1-(2-hydroxyethoxymethyl)-1,3,6,8-tetrazaspiro[4.4]non-6-ene-2,4,9-trione](/img/structure/B13407810.png)
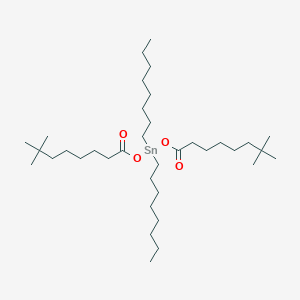

![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(5S)-5-[(sulfamoylamino)methyl]pyrrolidin-1-ium-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13407830.png)
